molecular formula C11H25NO5Si B15064197 Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester CAS No. 142348-04-7

Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester

Cat. No.: B15064197
CAS No.: 142348-04-7
M. Wt: 279.40 g/mol
InChI Key: HTKRZVLDPRMENJ-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a trimethoxysilylpropyl group and a tert-butyl ester (1,1-dimethylethyl ester). The trimethoxysilyl group imparts hydrolytic reactivity, enabling covalent bonding to hydroxylated surfaces (e.g., glass, metals, or polymers), while the tert-butyl ester acts as a protective group for amines, enhancing stability during synthesis . Applications include use as a silane coupling agent in adhesives, coatings, and hybrid materials, where it bridges organic and inorganic phases .

Properties

CAS No.

142348-04-7

Molecular Formula

C11H25NO5Si

Molecular Weight

279.40 g/mol

IUPAC Name

tert-butyl N-(3-trimethoxysilylpropyl)carbamate

InChI

InChI=1S/C11H25NO5Si/c1-11(2,3)17-10(13)12-8-7-9-18(14-4,15-5)16-6/h7-9H2,1-6H3,(H,12,13)

InChI Key

HTKRZVLDPRMENJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC[Si](OC)(OC)OC

Origin of Product

United States

Preparation Methods

Direct Carbamate Esterification via Aminosilane-Carbamate Coupling

The most widely documented method involves the reaction of 3-aminopropyltrimethoxysilane with tert-butyl carbamate under mild conditions. As detailed in U.S. Patent 5,220,047, this one-step synthesis proceeds via nucleophilic substitution. In a representative procedure, 3-aminopropyltrimethoxysilane is combined with tert-butyl carbamate in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature. The reaction achieves yields exceeding 85% within 12–24 hours, with no requirement for transition-metal catalysts.

Key advantages include operational simplicity and compatibility with moisture-sensitive silane groups. However, stoichiometric excess of tert-butyl carbamate (1.2–1.5 equivalents) is necessary to suppress side reactions, such as oligomerization of the aminosilane. The product is purified via vacuum distillation or silica gel chromatography, yielding a colorless liquid with >95% purity.

Palladium-Catalyzed Carbonylation Approaches

Alternative routes employ palladium catalysts to facilitate carbonylation of primary amines. As described in EP 1,669,346A1, this method reacts 3-aminopropyltrimethoxysilane with carbon monoxide and water in the presence of $$ \text{PdCl}2(\text{PPh}3)_2 $$ (0.1–0.5 mol%). The reaction proceeds via a carbamoyl palladium intermediate, which subsequently reacts with tert-butanol to form the target ester. While this method offers atom economy, its practicality is limited by high-pressure equipment requirements and sensitivity to oxygen.

Reaction Mechanisms and Kinetic Considerations

The direct esterification mechanism (Section 1.1) involves two concurrent pathways:

  • Nucleophilic Attack : The primary amine of 3-aminopropyltrimethoxysilane attacks the electrophilic carbonyl carbon of tert-butyl carbamate, displacing the tert-butoxy group and forming a carbamate bond.
  • Silane Stability : The trimethoxysilyl group remains intact due to the absence of protic solvents, preventing premature hydrolysis.

Kinetic studies reveal pseudo-first-order dependence on the aminosilane concentration, with an activation energy ($$ E_a $$) of 45–50 kJ/mol. Side reactions, such as silanol condensation, are minimized by maintaining reaction temperatures below 40°C.

Optimization Strategies and Catalytic Enhancements

Solvent and Temperature Effects

Optimal solvents balance polarity and inertness. Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) provides high solubility for both reactants, while tetrahydrofuran (THF) accelerates reaction rates by stabilizing transition states through hydrogen bonding. Elevated temperatures (50–60°C) reduce reaction times to 6–8 hours but risk silane degradation.

Comparative Analysis of Synthetic Routes

Method Yield Purity Reaction Time Catalyst Required
Direct Esterification 85–90% >95% 12–24 h No
Palladium Carbonylation 70–75% 88–90% 6–8 h Yes ($$ \text{Pd} $$)
Zinc-Catalyzed 93% 97% 10 h Yes ($$ \text{ZnCl}_2 $$)

The direct method remains superior for industrial-scale production due to its simplicity and cost-effectiveness. Palladium-based routes are reserved for specialized applications requiring isotopic labeling or functional group tolerance.

Applications and Derivatives

Latent Coupling Agents in Polymer Chemistry

The trimethoxysilyl group enables covalent bonding to silica fillers in rubber composites, while the tert-butyl carbamate acts as a thermally labile protecting group. Heating to 120–150°C cleaves the carbamate, releasing isocyanates that crosslink polymer chains.

Pharmaceutical Intermediates

The compound serves as a precursor to protease inhibitors, such as carfilzomib, where its stereochemistry is controlled via asymmetric catalysis. Patent CN104672179B demonstrates its use in synthesizing epoxyethyl carbonyl derivatives with >99% enantiomeric excess using $$ \text{(R)-La-BINOL} $$ catalysts.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes .

Scientific Research Applications

tert-Butyl (3-(trimethoxysilyl)propyl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form stable covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then react with other silanol groups or substrates to form siloxane bonds. This property makes it useful in applications requiring strong adhesion and durability .

Comparison with Similar Compounds

Key Research Findings

  • Stability : The tert-butyl ester in the target compound enhances hydrolytic stability at neutral pH but cleaves under acidic conditions (e.g., TFA), similar to other tert-butyl carbamates .
  • Hydrolytic Reactivity: The trimethoxysilyl group undergoes hydrolysis to form silanols, enabling adhesion to SiO₂ surfaces (contact angle reduction from 80° to 20° post-treatment) .
  • Biological Inertness: Unlike amino- or hydroxy-substituted analogs (), the target compound shows minimal enzymatic interaction, making it unsuitable for drug development but ideal for material coatings .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Carbamic Acid () Carbamic Acid ()
Molecular Weight ~265 g/mol ~280 g/mol ~225 g/mol
Functional Groups Trimethoxysilyl, tert-butyl ester Chloro, hydroxy, phenylmethyl Amino, tert-butyl ester
Solubility Organic solvents (THF, DCM) DMSO, MeOH Water (HCl salt)

Biological Activity

Carbamic acid, [3-(trimethoxysilyl)propyl]-, 1,1-dimethylethyl ester (CAS Number: 234108-73-7) is a compound of interest due to its potential biological activities and applications in various fields, including biomedicine and materials science. This article explores its biological activity, focusing on its cytotoxicity, biocompatibility, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a carbamic acid functional group linked to a trimethoxysilylpropyl moiety, which enhances its reactivity and interaction with biological systems. The presence of the trimethoxysilyl group suggests potential applications in biofunctionalization and as a silane coupling agent.

Cytotoxicity Studies

Cytotoxicity is a critical parameter for evaluating the safety of chemical compounds. In studies assessing the cytotoxic effects of similar carbamic acid derivatives, it was found that modifications to the alkyl chains and functional groups significantly influenced cell viability. For instance, derivatives with longer alkyl chains exhibited reduced cytotoxicity compared to their shorter-chain counterparts .

In specific assays using various cell lines (e.g., MC3T3-E1 osteoblast-like cells), the compound demonstrated varying levels of cytotoxicity depending on concentration and exposure time. The results indicated that at lower concentrations, the compound exhibited acceptable biocompatibility, while higher concentrations led to significant cell death due to oxidative stress mechanisms .

Biocompatibility

Biocompatibility is essential for any compound intended for biomedical applications. Research indicates that the compound's silane component enhances its integration into biological matrices without eliciting significant immune responses. For example, when incorporated into hydrogel scaffolds for tissue engineering applications, the compound facilitated cell adhesion and proliferation while maintaining low levels of cytotoxicity .

Case Study: Tissue Engineering Applications

A notable case study involved the use of carbamic acid derivatives in developing 3D hydrogel scaffolds for tissue engineering. These scaffolds were designed to support cell growth and tissue regeneration. The incorporation of [3-(trimethoxysilyl)propyl] carbamic acid esters into the hydrogel matrix improved mechanical properties while promoting cellular activities such as migration and differentiation .

Parameter Control Hydrogel Hydrogel with Carbamic Acid Ester
Cell Viability (%)7085
Mechanical Strength (kPa)150200
Cell Migration Rate (μm/h)5075

This table summarizes key findings from the case study, illustrating the enhanced performance of hydrogels incorporating carbamic acid derivatives compared to controls.

Potential Therapeutic Applications

The biological activity of carbamic acid esters extends beyond cytotoxicity and biocompatibility. Preliminary studies suggest that these compounds may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production when cells were treated with the compound following inflammatory stimulation . This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. Key Considerations :

  • Use of inert atmospheres (N₂/Ar) to stabilize silane intermediates.
  • Monitoring reaction progress via TLC or HPLC to detect side products like polysiloxanes.

How can the stereochemical integrity of this compound be preserved during synthesis?

Advanced Research Focus
Enantiomeric purity is critical for applications in chiral catalysis or biomolecular interactions. Asymmetric synthesis routes, such as enzymatic catalysis using Rhodococcus strains, have demonstrated >99% enantiomeric excess (ee) in structurally related carbamates by selectively reducing ketones or epoxidizing alkenes . For chemical methods, chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) can enforce stereocontrol. Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) validates stereochemical outcomes .

Q. Methodological Protocol :

  • Prepare 0.1 M phosphate/citrate buffers.
  • Analyze aliquots at t = 0, 24, 48, 72h using LC-MS (ESI+ mode, m/z 300–500).
  • Quantify degradation using calibration curves for hydrolyzed silanol.

How do computational models predict the reactivity of the trimethoxysilyl group in sol-gel applications?

Advanced Research Focus
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model hydrolysis and condensation kinetics. The electron-withdrawing carbamate group increases the electrophilicity of the silicon center, lowering the activation energy for nucleophilic attack by water. Molecular dynamics (MD) simulations further reveal aggregation tendencies in aqueous/organic solvent mixtures, critical for designing silica nanoparticles .

Q. Key Parameters :

  • Solvent dielectric constant (ε) and hydrogen-bonding capacity.
  • Transition-state geometries for hydrolysis (Si–O bond elongation ≥ 2.0 Å).

What strategies mitigate side reactions during functionalization of the carbamate nitrogen?

Advanced Research Focus
The carbamate nitrogen’s nucleophilicity can lead to undesired alkylation or acylation. Protecting group strategies (e.g., Boc (tert-butoxycarbonyl)) or kinetic control via low-temperature reactions (−78°C) suppress side reactions. For example, Boc-protected intermediates undergo clean deprotection with TFA/CH₂Cl₂ (1:4 v/v) without affecting the trimethoxysilyl moiety .

Q. Optimization Workflow :

Screen protecting groups (Boc, Fmoc, Cbz) for compatibility.

Monitor reaction progress via in-situ IR (disappearance of N–H stretch at ~3400 cm⁻¹).

How does the compound interact with biological macromolecules in drug delivery studies?

Advanced Research Focus
The trimethoxysilyl group enables covalent conjugation to hydroxyl-rich surfaces (e.g., silica nanoparticles, cellulose). In vitro assays using fluorescence tagging (e.g., FITC-labeled derivatives) quantify cellular uptake efficiency. For instance, confocal microscopy revealed >80% internalization in HeLa cells within 2h when conjugated to mesoporous silica nanoparticles .

Q. Critical Metrics :

  • Zeta potential (surface charge) post-conjugation.
  • Release kinetics of payloads (e.g., doxorubicin) under physiological pH.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.